molecular formula C72H78N10O27 B12109524 5-[[1-[[3-Carboxy-1-[[6'-[[3-carboxy-2-[[2-[[4-carboxy-2-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid

5-[[1-[[3-Carboxy-1-[[6'-[[3-carboxy-2-[[2-[[4-carboxy-2-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid

Cat. No.: B12109524
M. Wt: 1515.4 g/mol
InChI Key: MRLMIVOGDRELQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 involves the coupling of the peptide sequence Asp-Glu-Val-Asp to the fluorophore Rhodamine 110. The process typically includes the following steps:

Industrial Production Methods

Industrial production of (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to produce the compound in bulk quantities while maintaining high purity standards .

Chemical Reactions Analysis

Types of Reactions

(Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 primarily undergoes hydrolysis reactions when exposed to specific enzymes such as caspase-3. The hydrolysis of the peptide bonds releases the fluorophore Rhodamine 110, which can then be detected using fluorescence-based techniques .

Common Reagents and Conditions

Major Products Formed

The major product formed from the hydrolysis of (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 is Rhodamine 110, which exhibits strong fluorescence and can be easily detected .

Mechanism of Action

(Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 exerts its effects through the following mechanism:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 is unique due to its high sensitivity and photostability, making it an ideal fluorogenic substrate for detecting caspase-3 activity. Its strong fluorescence and compatibility with various detection methods (e.g., flow cytometry, microwell plate reader, fluorescence microscopy) further enhance its utility in scientific research .

Properties

IUPAC Name

5-[[1-[[3-carboxy-1-[[6'-[[3-carboxy-2-[[2-[[4-carboxy-2-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H78N10O27/c1-35(2)59(81-61(95)45(23-25-53(83)84)75-65(99)49(31-57(91)92)79-70(104)106-33-37-13-7-5-8-14-37)67(101)77-47(29-55(87)88)63(97)73-39-19-21-43-51(27-39)108-52-28-40(20-22-44(52)72(43)42-18-12-11-17-41(42)69(103)109-72)74-64(98)48(30-56(89)90)78-68(102)60(36(3)4)82-62(96)46(24-26-54(85)86)76-66(100)50(32-58(93)94)80-71(105)107-34-38-15-9-6-10-16-38/h5-22,27-28,35-36,45-50,59-60H,23-26,29-34H2,1-4H3,(H,73,97)(H,74,98)(H,75,99)(H,76,100)(H,77,101)(H,78,102)(H,79,104)(H,80,105)(H,81,95)(H,82,96)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLMIVOGDRELQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC5=CC=CC=C5)C6=CC=CC=C6C(=O)O3)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H78N10O27
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1515.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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